Diisodecyl Azelate (DIDA): Chemical Architecture, Synthesis, and Advanced Applications
Diisodecyl Azelate (DIDA): Chemical Architecture, Synthesis, and Advanced Applications
A Technical Whitepaper for Researchers, Materials Scientists, and Drug Development Professionals
Executive Summary
As regulatory frameworks like the European REACH directive increasingly restrict the use of lower molecular weight (LMW) phthalates due to their endocrine-disrupting potential, the materials science and pharmaceutical industries are pivoting toward safer, high-performance aliphatic diesters[1][2]. As a Senior Application Scientist, I have observed that Diisodecyl azelate (DIDA) —a complex diester synthesized from azelaic acid and isodecyl alcohol—stands out as a premier alternative.
This whitepaper provides an in-depth technical analysis of DIDA (CAS No. 28472-97-1), detailing its physicochemical properties, validated synthesis protocols, and mechanistic role as a low-temperature plasticizer and specialized lubricant base stock[3][4].
Chemical Structure and Molecular Dynamics
Diisodecyl azelate is an aliphatic dicarboxylic acid ester. Its molecular architecture consists of a linear 9-carbon backbone derived from nonanedioic acid (azelaic acid), flanked by two highly branched 10-carbon chains derived from isodecyl alcohol[3][5].
Causality in Design: The specific selection of this structure is highly intentional. The linear azelate core provides inherent flexibility and low-temperature fluidity, while the branched isodecyl tails introduce steric hindrance. This steric bulk prevents the molecules from closely packing and crystallizing at low temperatures, which is why DIDA exhibits an exceptionally low melting point (-94.8 °C)[6]. Furthermore, the high molecular weight (468.75 g/mol ) significantly reduces volatility, preventing the plasticizer from migrating or leaching out of polymer matrices over time—a critical failure point in legacy plasticizers[3][4].
Caption: Mechanism of polymer plasticization and free volume increase by Diisodecyl Azelate.
Physicochemical Properties
Understanding the baseline physical properties of DIDA is essential for formulation scientists integrating it into PVC compounds, synthetic lubricants, or medical device coatings. The data below synthesizes verified metrics for pure DIDA[3][6][7].
| Property | Value | Scientific Implication |
| CAS Number | 28472-97-1 | Unique regulatory identifier[3]. |
| Molecular Formula | C29H56O4 | High carbon-to-oxygen ratio ensures hydrophobicity[3]. |
| Molecular Weight | 468.75 g/mol | High MW prevents evaporative loss and leaching[3]. |
| Melting Point | -94.8 °C | Imparts extreme cold-weather flexibility to polymers[6]. |
| Boiling Point | ~459.9 °C (at 760 mmHg) | Thermal stability during high-heat extrusion processes[7]. |
| Flash Point | 204 °C - 212 °C | Safe handling profile for industrial manufacturing[7][8]. |
| Density | ~0.91 g/cm³ | Standard specific gravity for aliphatic diesters[7]. |
Validated Synthesis Protocol: Direct Esterification
The industrial and laboratory-scale synthesis of DIDA relies on the direct esterification of nonanedioic acid with isooctyl/isodecyl alcohol[4].
Expert Insight: While traditional esterifications use mineral acids (like sulfuric acid) as catalysts, this protocol utilizes a titanate-based catalyst . Mineral acids frequently cause the dehydration of branched alcohols into unwanted ethers, darkening the final product and reducing yield. Titanate catalysts (e.g., tetraisopropyl titanate) operate via a coordination mechanism that avoids these side reactions, ensuring a high-purity, color-stable product suitable for pharmaceutical and premium industrial applications[4].
Step-by-Step Methodology
-
Stoichiometric Preparation: Charge a reaction vessel with 1.0 molar equivalent of azelaic acid and 2.1 molar equivalents of isodecyl alcohol.
-
Self-Validation: The 0.1 eq excess of alcohol is critical to drive the equilibrium toward the ester product via Le Chatelier's principle.
-
-
Catalytic Initiation: Add 0.1–0.3 wt% of tetraisopropyl titanate catalyst to the mixture. Purge the vessel with nitrogen to prevent oxidative degradation at high temperatures.
-
Azeotropic Distillation (180 °C – 220 °C): Gradually heat the mixture. Utilize a Dean-Stark apparatus to continuously capture and remove the water byproduct.
-
Self-Validation: The reaction is considered complete when the theoretical volume of water (2 moles per mole of azelaic acid) is collected in the trap, confirming full diesterification.
-
-
Neutralization: Cool the crude mixture to 90 °C. Wash with a 5% aqueous sodium carbonate (
) solution to neutralize any unreacted azelaic acid and deactivate the titanate catalyst. -
Vacuum Stripping & Filtration: Subject the organic layer to vacuum distillation (e.g., 5-10 mmHg at 150 °C) to strip off the excess isodecyl alcohol. Filter the final liquid through a fine mesh to remove precipitated titanium dioxide (
) salts, yielding pure DIDA.
Caption: Workflow for the direct esterification synthesis and purification of Diisodecyl Azelate.
Applications in Polymer Science and Drug Development
High-Performance Polymer Plasticization
DIDA is predominantly utilized as a specialty plasticizer in polyvinyl chloride (PVC) and synthetic rubber formulations[5][9]. Unlike rigid phthalates, the aliphatic nature of the azelate backbone allows the polymer matrix to maintain extreme flexibility at sub-zero temperatures. This makes DIDA indispensable in the manufacturing of aerospace wire insulation, automotive weather stripping, and cold-storage materials[4].
Medical Devices and Biocompatible Tubing
In the drug development and medical device sectors, the transition away from DEHP (bis(2-ethylhexyl) phthalate) is a major priority due to its classification as a Substance of Very High Concern (SVHC)[1]. DIDA offers a highly stable, non-migratory alternative for flexible PVC used in intravenous (IV) tubing, blood bags, and catheter coatings. Its high molecular weight ensures that the plasticizer does not leach into lipophilic drug formulations or blood products during prolonged contact[2].
Synthetic Lubricant Base Stocks
Beyond polymers, DIDA is a foundational base stock for advanced synthetic lubricants[9]. The ester linkages provide excellent lubricity and thermal stability, while the branched isodecyl groups ensure a remarkably low pour point. It is frequently formulated into aviation turbine oils and refrigeration compressor fluids where maintaining viscosity across extreme temperature gradients is mandatory[4].
Toxicity and Regulatory Grounding
The regulatory landscape for chemical additives is governed strictly by agencies like the European Chemicals Agency (ECHA) under the REACH directive. Legacy LMW phthalates are easily released into the environment because they do not chemically bond to the polymer matrix, leading to widespread environmental contamination and documented endocrine disruption[2][10].
Diisodecyl azelate mitigates these risks through its structural profile. While it also relies on physical entanglement rather than covalent bonding, its high molecular weight and deep lipophilicity drastically reduce its migration rate. Consequently, DIDA is not subject to the severe Authorization and Restriction controls placed on legacy phthalates like DEHP or DBP[1][2]. It provides formulation scientists with a compliant, high-efficacy pathway to meet modern safety standards without sacrificing material performance.
References
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Elementec: AccuStandard® Phthalate Standards and Environmental Impact of Plasticizers. Retrieved from[Link]
-
Plasticisers.org: Chemistry of Plasticisers - Sebacate and Azelate Plasticisers. Retrieved from[Link]
-
Scientific Polymer Products, Inc.: Diisodecyl azelate Safety and Physical Data. Retrieved from[Link]
-
Syska Voskian Consulting: Regulation of Plasticizers Under EU REACH and RoHS. Retrieved from[Link]
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- 5. plasticisers.org [plasticisers.org]
- 6. accustandard.com [accustandard.com]
- 7. 壬二酸二异癸酯 [cn.dycnchem.com]
- 8. scipoly.com [scipoly.com]
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